(2R,3R)-2,3,4-trihydroxybutanoic acid (2R,3R)-2,3,4-trihydroxybutanoic acid Erythronic acid, also known as erythronate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Erythronic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Erythronic acid has been detected in most biofluids, including urine, saliva, cerebrospinal fluid, and blood. Within the cell, erythronic acid is primarily located in the cytoplasm. Erythronic acid can be converted into 4-phospho-D-erythronic acid and 3-phospho-D-erythronic acid.
D-erythronic acid is an erythronic acid in which the stereocentres at positions 2 and 3 both have R-configuration (the D-enantiomer). It is a conjugate acid of a D-erythronate. It is an enantiomer of a L-erythronic acid.
Brand Name: Vulcanchem
CAS No.: 13752-84-6
VCID: VC20989263
InChI: InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1
SMILES: C(C(C(C(=O)O)O)O)O
Molecular Formula: C4H8O5
Molecular Weight: 136.1 g/mol

(2R,3R)-2,3,4-trihydroxybutanoic acid

CAS No.: 13752-84-6

Cat. No.: VC20989263

Molecular Formula: C4H8O5

Molecular Weight: 136.1 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-2,3,4-trihydroxybutanoic acid - 13752-84-6

Specification

Description Erythronic acid, also known as erythronate, belongs to the class of organic compounds known as sugar acids and derivatives. Sugar acids and derivatives are compounds containing a saccharide unit which bears a carboxylic acid group. Erythronic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). Erythronic acid has been detected in most biofluids, including urine, saliva, cerebrospinal fluid, and blood. Within the cell, erythronic acid is primarily located in the cytoplasm. Erythronic acid can be converted into 4-phospho-D-erythronic acid and 3-phospho-D-erythronic acid.
D-erythronic acid is an erythronic acid in which the stereocentres at positions 2 and 3 both have R-configuration (the D-enantiomer). It is a conjugate acid of a D-erythronate. It is an enantiomer of a L-erythronic acid.
CAS No. 13752-84-6
Molecular Formula C4H8O5
Molecular Weight 136.1 g/mol
IUPAC Name (2R,3R)-2,3,4-trihydroxybutanoic acid
Standard InChI InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3-/m1/s1
Standard InChI Key JPIJQSOTBSSVTP-PWNYCUMCSA-N
Isomeric SMILES C([C@H]([C@H](C(=O)O)O)O)O
SMILES C(C(C(C(=O)O)O)O)O
Canonical SMILES C(C(C(C(=O)O)O)O)O
Melting Point 100-102°C

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